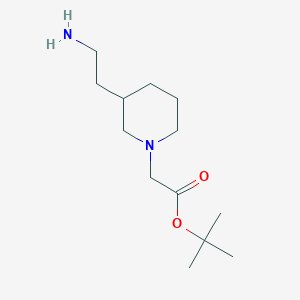

tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate

Description

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 2-[3-(2-aminoethyl)piperidin-1-yl]acetate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)10-15-8-4-5-11(9-15)6-7-14/h11H,4-10,14H2,1-3H3 |

InChI Key |

FEJMTWSEAOKPPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC(C1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives.

Reduction: Corresponding reduced derivatives.

Substitution: Products with substituted tert-butyl groups.

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of NLRP3 Inflammasome Activity

Recent studies have highlighted the role of tert-butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate in modulating the NLRP3 inflammasome, which is crucial in inflammatory responses. In vitro tests demonstrated that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and interleukin-1 beta (IL-1β) release in THP-1 cells, a model for human macrophages. The compound's ability to reduce ATPase activity of the NLRP3 protein suggests it could be a candidate for developing anti-inflammatory therapies .

1.2. Potential as Arginase Inhibitors

This compound has also been investigated for its potential as an arginase inhibitor. Arginase plays a significant role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The synthesis of related compounds has shown promising results in inhibiting arginase activity, indicating that this compound and its derivatives could be valuable in therapeutic contexts .

Synthetic Chemistry Applications

2.1. Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, which can lead to the development of new compounds with enhanced biological activities. For example, it has been utilized in the synthesis of benzo[d]imidazole derivatives that exhibit significant inhibitory effects on NLRP3 .

2.2. Development of New Drug Candidates

The compound's structural features make it a suitable scaffold for medicinal chemistry efforts aimed at developing new drug candidates targeting specific enzymes or receptors involved in disease processes. By modifying the piperidine ring or the tert-butyl ester group, researchers can create a library of compounds with varied pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 125995-13-3)

- Structure : Replaces the piperidine ring with a 1,3-dioxane ring and includes a 2,2-dimethyl group.

- Key Differences : The dioxane ring introduces conformational rigidity and alters electronic properties compared to the flexible piperidine ring.

- Applications: Used in synthesizing hybrid α,α-difluorophenylacetamide-statin derivatives with antiplasmodial and trypanocidal activity .

tert-Butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate (CAS 1248021-91-1)

- Structure: Features an aminomethyl group (CH2NH2) instead of the 2-aminoethyl (CH2CH2NH2) substituent.

- Properties :

- Impact : The shorter side chain reduces steric bulk and may lower solubility in polar solvents compared to the target compound.

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate

- Structure: Substitutes the piperidine ring with a 2-oxo-1,2-dihydropyridyl group and includes an acetylamino group.

- Key Differences : The pyridyl ring introduces aromaticity and hydrogen-bonding capabilities, while the acetyl group enhances stability but reduces nucleophilicity .

- Characterization : Single-crystal X-ray data (R factor = 0.052) confirm planar geometry, influencing packing efficiency and crystallinity .

Physicochemical Properties Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tert-butyl esters typically involves coupling reactions between tert-butyl acetate derivatives and amine-containing intermediates under controlled conditions. For example, palladium-catalyzed α-arylation of zinc enolates (as seen in analogous tert-butyl esters) can achieve yields >85% when using catalysts like Pd(OAc)₂, ligands such as XPhos, and solvents like THF at 60–80°C . Temperature and solvent polarity significantly affect reaction efficiency. Post-synthesis purification via silica gel chromatography and characterization by H/C NMR are critical for confirming structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H NMR (δ 1.4–1.5 ppm for tert-butyl protons; δ 3.0–3.5 ppm for piperidine/amine protons) and C NMR (δ 80–85 ppm for tert-butyl carbonyl) .

- HPLC-MS : To assess purity (>98%) and molecular weight confirmation (e.g., [M+H]⁺ ion).

- Elemental Analysis : To verify C, H, N composition.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and reaction pathways of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for reactions involving the aminoethyl-piperidine moiety. Molecular dynamics (MD) simulations in solvents like DMSO or water can predict solvation effects and steric hindrance .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the tert-butyl group with methyl or benzyl esters to assess steric effects.

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the piperidine ring to study electronic effects on receptor binding .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) using SPR (Surface Plasmon Resonance) for binding kinetics .

Q. How should researchers address contradictory or missing toxicity data for this compound?

- Methodological Answer :

- In Vitro Toxicity Screening : Use MTT assays in HEK293 or HepG2 cells to assess cytotoxicity (EC₅₀).

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) if environmental mobility is suspected .

Q. What strategies can optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Prodrug Design : Protect the aminoethyl group with Boc or Fmoc moieties to enhance plasma stability .

- Lyophilization : Formulate with cyclodextrins or PEG for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.